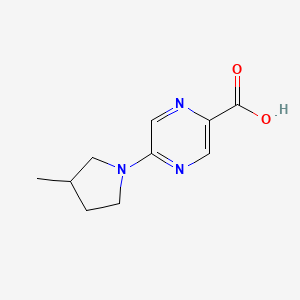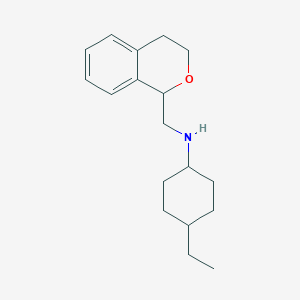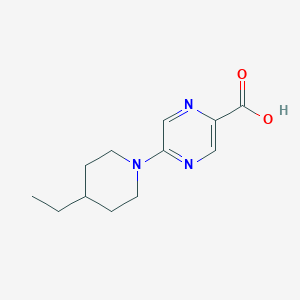
5-(3-Methylpyrrolidin-1-yl)pyrazine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Methylpyrrolidin-1-yl)pyrazine-2-carboxylic acid, also known as MPPCA, is a chemical compound that has been widely used in scientific research due to its unique properties. MPPCA is a pyrazine derivative that has been synthesized and studied extensively in recent years.
作用机制
The mechanism of action of 5-(3-Methylpyrrolidin-1-yl)pyrazine-2-carboxylic acid is not fully understood. However, it has been found that this compound can interact with various molecular targets, including enzymes, receptors, and ion channels. This compound has been shown to modulate the activity of these targets, resulting in various physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS). This compound has also been found to modulate the activity of certain receptors, including the adenosine A2A receptor. This compound has been shown to have anti-inflammatory, neuroprotective, and anticancer properties.
实验室实验的优点和局限性
5-(3-Methylpyrrolidin-1-yl)pyrazine-2-carboxylic acid has several advantages for lab experiments. This compound is relatively easy to synthesize and purify, making it readily available for research purposes. This compound has also been found to have low toxicity, making it safe for use in cell culture and animal studies. However, this compound has some limitations for lab experiments. This compound is relatively unstable in solution, making it challenging to work with in certain experimental settings. Additionally, this compound has limited solubility in water, which can make it difficult to administer in certain animal studies.
未来方向
There are several future directions for 5-(3-Methylpyrrolidin-1-yl)pyrazine-2-carboxylic acid research. One area of interest is the development of this compound-based drugs for the treatment of various diseases. Another area of interest is the identification of new molecular targets for this compound. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of this compound. Finally, the development of new synthesis methods for this compound may improve its availability and purity for research purposes.
Conclusion:
In conclusion, this compound is a pyrazine derivative that has been widely used in scientific research due to its unique properties. This compound has been found to have potential therapeutic effects on various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has also been used as a tool in drug discovery to identify and develop new drugs that target specific molecular pathways. Further research is needed to fully understand the mechanism of action and physiological effects of this compound.
合成方法
The synthesis of 5-(3-Methylpyrrolidin-1-yl)pyrazine-2-carboxylic acid involves the reaction between 3-methylpyrrolidine and pyrazine-2-carboxylic acid in the presence of a catalyst. This reaction results in the formation of this compound as a white crystalline solid. The purity of this compound can be improved through recrystallization and purification techniques.
科学研究应用
5-(3-Methylpyrrolidin-1-yl)pyrazine-2-carboxylic acid has been used in various scientific research applications, including drug discovery, medicinal chemistry, and pharmacology. This compound has been found to have potential therapeutic effects on various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has also been used as a tool in drug discovery to identify and develop new drugs that target specific molecular pathways.
属性
IUPAC Name |
5-(3-methylpyrrolidin-1-yl)pyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-7-2-3-13(6-7)9-5-11-8(4-12-9)10(14)15/h4-5,7H,2-3,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPICYFUQZKSXHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1)C2=NC=C(N=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-(2,3-dihydro-1H-inden-5-ylmethyl)piperidin-4-yl]-N-methylmethanamine](/img/structure/B7578481.png)



![2-[(1-Acetyl-2,3-dihydroindol-6-yl)sulfonylamino]oxyacetic acid](/img/structure/B7578498.png)

![5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)pyrazine-2-carbonitrile](/img/structure/B7578527.png)
![2-[2-(Ethylsulfonylamino)ethyl]benzoic acid](/img/structure/B7578530.png)

![2-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7578554.png)
![2-[2-(Pyridin-3-ylsulfonylamino)ethyl]benzoic acid](/img/structure/B7578557.png)
![2-[2-[2-(1,2,4-Triazol-1-yl)propanoylamino]ethyl]benzoic acid](/img/structure/B7578559.png)
![5-[Cyclopropyl(thiophen-3-ylmethyl)amino]pyrazine-2-carboxylic acid](/img/structure/B7578565.png)